Fluorine at the 5-Position of the Pyrimidine Ring: Impact on Molecular Weight, Lipophilicity, and Metabolic Stability
In the piperazinylpyrimidine kinase inhibitor class, the nature of the C5 substituent on the pyrimidine ring is a critical determinant of both target binding and ADME properties. The title compound bears a fluorine atom at this position (C₁₄H₁₈FN₇; MW = 303.34 g/mol), whereas the structurally closest commercially available analog—6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine—carries a bromine atom (C₁₄H₁₈BrN₇; MW = 364.24 g/mol), representing a molecular weight increase of +60.90 g/mol (+20.1%) . The larger atomic radius of bromine (van der Waals radius 1.85 Å vs. fluorine 1.47 Å) alters steric occupancy within the kinase ATP-binding pocket, which published SAR studies for this scaffold have shown can differentially affect binding to PDGFR subfamily kinases and CK1 isoforms [1]. Industry-standard drug design principles indicate that replacing bromine with fluorine generally improves metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidative debromination, while lowering lipophilicity (estimated ΔcLogP ≈ –0.8 to –1.0 log units) [2]. This difference is critical when selecting compounds for cellular assays where passive membrane permeability and off-target binding must be carefully balanced.
| Evidence Dimension | Molecular weight and halogen-dependent physicochemical profile |
|---|---|
| Target Compound Data | MW = 303.34 g/mol; C5-fluoro substituent on pyrimidine |
| Comparator Or Baseline | 6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine: MW = 364.24 g/mol; C5-bromo substituent on pyrimidine |
| Quantified Difference | MW difference: +60.90 g/mol (+20.1%); estimated ΔcLogP ≈ –0.8 to –1.0 log units for fluoro vs. bromo; van der Waals radius difference: fluorine 1.47 Å vs. bromine 1.85 Å |
| Conditions | Calculated molecular weight and predicted lipophilicity; structural comparison based on IUPAC nomenclature and molecular formula from supplier datasheets |
Why This Matters
The lower molecular weight and reduced lipophilicity of the fluoro analog provide a drug-likeness advantage for lead optimization programs where pharmacokinetic properties are under evaluation.
- [1] Shallal, H. et al. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry, 2011, 46, 1504–1514. View Source
- [2] Böhm, H.-J. et al. Fluorine in Medicinal Chemistry. ChemBioChem, 2004, 5, 637–643. View Source
